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Compound of Interest

Compound Name: N-benzhydryl-4-methylaniline

CAS No.: 76056-06-9

Cat. No.: B2620056

Get Quote

Executive Summary
N-benzhydryl-4-methylaniline (CAS: 5676-58-4), also known as N-(diphenylmethyl)-4-

methylaniline, represents a classic "privileged structure" in medicinal chemistry.[1][2] While

often utilized as a model substrate in catalytic methodology papers (e.g., reductive amination),

its structural architecture—a lipophilic diphenylmethyl (benzhydryl) group coupled to a p-tolyl

amine—places it firmly within the pharmacophore space of established H1-antihistamines and

calcium channel blockers.[1]

This guide provides a comprehensive technical analysis for researchers intending to transition

this molecule from a chemical intermediate to a biological probe.[1][2] It outlines the structural

rationale for its predicted activity, detailed synthesis protocols, and specific assay workflows to

validate its potential as a modulator of G-Protein Coupled Receptors (GPCRs) and ion

channels.

Part 1: Structural Analysis & Pharmacophore
Mapping[1][2]
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To understand the biological potential of N-benzhydryl-4-methylaniline, one must analyze its

structural homology to marketed therapeutics.[1][2] The molecule consists of two distinct

domains:[1]

The Benzhydryl Anchor: Two phenyl rings attached to a central carbon.[1][2] This motif is

critical for hydrophobic interaction with the transmembrane domains of GPCRs (specifically

the Histamine H1 receptor) and L-type calcium channels.[1][2]

The Tolyl-Amine Head: A secondary amine capable of protonation at physiological pH,

providing an ionic interaction point (often with an aspartate residue in the receptor binding

pocket).[2]

Structural Homology[1][2]
Cinnarizine/Flunarizine: These drugs share the benzhydryl motif but use a piperazine linker.

[2] N-benzhydryl-4-methylaniline represents a "linker-less" or rigidified analog.[1][2]

Diphenhydramine: Shares the benzhydryl ether/amine connectivity.[2]

Visualization: Pharmacophore & SAR Map
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Figure 1: Structural Activity Relationship (SAR) mapping of N-benzhydryl-4-methylaniline
against predicted biological targets.[1][2]
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Part 2: Predicted Biological Activities[1][3]
Based on the scaffold analysis, this compound is predicted to exhibit the following activities.

Researchers should prioritize these areas for screening.

H1-Antihistamine Activity (High Probability)
The benzhydryl amine motif is the defining feature of "first-generation" antihistamines.[1][2] The

lipophilicity of the two phenyl rings allows the molecule to anchor into the inactive state of the

H1 receptor, stabilizing it.[2]

Mechanism: Inverse agonism or neutral antagonism at the H1 GPCR.[2]

Expected Potency: Low micromolar (

).[1][2]

Calcium Channel Blockade (Medium Probability)
Similar to Cinnarizine, the bulky hydrophobic group can block L-type voltage-gated calcium

channels (VGCCs).[1][2]

Therapeutic Implication: Potential utility in vascular smooth muscle relaxation or vestibular

suppression (anti-vertigo).[2]

Antimicrobial/Cytotoxicity (General)
Diphenylmethyl amines frequently exhibit moderate cytotoxicity against cancer cell lines and

Gram-positive bacteria due to membrane disruption properties inherent to cationic amphiphiles.

[1][2]

Part 3: Synthesis & Purification Protocol
Before biological testing, high-purity material is required.[1][2] While many catalytic routes exist,

the Reductive Amination of p-toluidine with benzophenone (or benzaldehyde followed by

phenylation) is standard.[1][2] Below is a robust, scalable protocol.
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Protocol: Ruthenium-Catalyzed N-Alkylation (Borrowing
Hydrogen)
This method is preferred over halide alkylation to avoid genotoxic byproducts.[1][2]

Reagents:

p-Toluidine (1.0 equiv)[1][2]

Benzhydrol (1.0 equiv)[1][2]

Catalyst:

(0.5 mol%)[1][2]

Ligand: DPEphos (1.0 mol%)[1][2]

Solvent: Toluene

Step-by-Step Methodology:

Setup: In a glovebox or under argon, charge a pressure tube with p-toluidine (10 mmol),

benzhydrol (10 mmol), Ru-catalyst, and DPEphos.[1]

Solvation: Add anhydrous Toluene (10 mL).

Reaction: Seal the tube and heat to 110°C for 12 hours. The reaction proceeds via a

"borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to the ketone,

forms an imine, and is reduced back by the ruthenium hydride.

Workup: Cool to room temperature. Filter through a pad of Celite to remove metal

particulates.[1][2]

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2,

Hexanes/Ethyl Acetate 95:5).

Validation: Verify structure via 1H NMR (
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). The methine proton of the benzhydryl group typically appears as a singlet/doublet around

ppm.[2]

Part 4: Experimental Validation Workflows
To confirm the predicted activity, the following assays are required.
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Figure 2: Sequential screening workflow for validating bioactivity.

Assay 1: Calcium Flux Assay (FLIPR)
Objective: Determine if the compound blocks intracellular calcium influx.[2]
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Cell Line: CHO cells stably expressing human L-type

channels.[1][2]

Dye Loading: Incubate cells with Fluo-4 AM dye (calcium-sensitive fluorophore) for 45

minutes at 37°C.[1][2]

Compound Addition: Add N-benzhydryl-4-methylaniline (concentration range: 1 nM to 10

) to the wells. Incubate for 15 minutes.

Stimulation: Inject KCl (50 mM final concentration) to depolarize the membrane and open

voltage-gated channels.

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR

(Fluorometric Imaging Plate Reader).

Data Analysis: Calculate

by normalizing against a positive control (e.g., Verapamil or Nifedipine).[2]

Assay 2: H1 Receptor Radioligand Binding
Objective: Confirm affinity for the Histamine H1 receptor.[2]

Membrane Prep: Use membranes from HEK293 cells expressing human H1 receptors.[1][2]

Ligand:

-Pyrilamine (a standard H1 antagonist).[1][2]

Incubation: Mix membrane (20

),

-Pyrilamine (2 nM), and the test compound (0.1 nM - 10

) in binding buffer (50 mM Tris-HCl, pH 7.4).

Equilibrium: Incubate for 60 minutes at 25°C.
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Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Counting: Measure radioactivity via liquid scintillation counting.

Result: Specific binding displacement indicates affinity.[1][2]

Part 5: Physicochemical & ADMET Profile[1]
For drug development professionals, understanding the "drug-likeness" is crucial.[1][2]

Property Value (Predicted) Implication

Molecular Weight 273.37 g/mol Good (Rule of 5 compliant)

LogP ~4.5 - 5.1

High Lipophilicity.[1][2] Likely

high BBB penetration but poor

aqueous solubility.[1][2]

H-Bond Donors 1 (NH)
Good membrane permeability.

[1][2]

H-Bond Acceptors 1 (N)

Metabolic Liability High

The p-methyl group is

susceptible to rapid oxidation

(benzylic oxidation) by

CYP450s.[1][2]

Formulation Note: Due to high LogP, biological assays must use DMSO stock solutions

(typically 10 mM), ensuring the final DMSO concentration in cell media does not exceed 0.1%

to avoid solvent artifacts.
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Chemical Properties & Identifiers: PubChem Compound Summary for CID 1534834: N-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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